(1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indol]-8-yl)methyl 2-methylacrylate
Description
(1',3',3'-Trimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indol]-8-yl)methyl 2-methylacrylate is a spirocyclic compound featuring a chromene-indole core with a nitro group at position 6 and a methacrylate ester at position 6. Spiro compounds are notable for their photochromic properties, which arise from reversible structural changes under light exposure .
Properties
IUPAC Name |
(1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-8-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-15(2)22(27)30-14-17-13-18(26(28)29)12-16-10-11-24(31-21(16)17)23(3,4)19-8-6-7-9-20(19)25(24)5/h6-13H,1,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERUYRJLFIFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=CC2=C1OC3(C=C2)C(C4=CC=CC=C4N3C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103858 | |
| Record name | 2-Propenoic acid, 2-methyl-, (1′,3′-dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indol]-8-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47674-27-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, (1′,3′-dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indol]-8-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47674-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (1′,3′-dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indol]-8-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indol]-8-yl)methyl 2-methylacrylate, often referred to as NitroBIPS, is a biocompatible spiropyran molecule notable for its photochromic properties and potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The IUPAC name for this compound is 1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]-5',8-diol. Its molecular formula is , with a molecular weight of 354.37 g/mol. The compound features a complex structure that contributes to its unique biological properties.
NitroBIPS exhibits several biological activities primarily through its interaction with various cellular pathways:
- Antioxidant Activity : NitroBIPS has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and inflammation.
- Anti-inflammatory Effects : Research indicates that NitroBIPS can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is mediated through the downregulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human primary immune cells demonstrated that NitroBIPS significantly reduced the secretion of inflammatory mediators when exposed to lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.
- Cancer Research : In another investigation, NitroBIPS was tested against various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways, showcasing its potential as an anti-cancer agent .
- Neuroprotective Effects : Preliminary studies suggest that NitroBIPS might have neuroprotective effects by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
Substituent Effects on Properties
- Nitro Group : The nitro substituent in the target compound increases electron deficiency, shifting absorption spectra to longer wavelengths compared to chloro or carboxylate analogs (e.g., λmax ~550 nm vs. ~480 nm for chloro derivatives) . This enhances photostability but may reduce solubility .
- Methacrylate vs. Carboxylate : The methacrylate ester in the target compound introduces polymerizable vinyl groups, distinguishing it from carboxylate derivatives (e.g., ’s compound), which are more hydrophilic .
- Polar Groups: Ethanol-substituted analogs () exhibit higher aqueous solubility (logP ~2.1) compared to the target compound (estimated logP ~3.3), as predicted by Crippen methods .
Photochromic Behavior
Computational Similarity Analysis
- Using Tanimoto coefficients (MACCS fingerprints), the target compound shows ~85% similarity to ’s methacrylate analog but only ~60% to carboxylate derivatives () .
Q & A
Q. Table 1: Key Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| 1H/13C NMR | Proton/carbon environment mapping | |
| HRMS | Exact mass validation | |
| XRD | Crystallographic packing analysis |
How can synthetic routes for analogous spiro compounds inform the synthesis of this molecule?
Answer:
Spiro compound synthesis often involves:
- Multi-step condensation : details a one-pot two-step reaction for spiro[indolizine-chromene] derivatives, emphasizing temperature control (60–80°C) and catalyst selection (e.g., p-TsOH) .
- Byproduct mitigation : notes the formation of tetrazines during amidrazone synthesis, requiring TLC monitoring and gradient chromatography for isolation .
- Yield optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, as shown in nitro-spirochromene syntheses .
Q. Critical parameters :
- Reaction time (12–24 hrs for nitro-group stability).
- Purification via silica gel chromatography (hexane/ethyl acetate gradients).
What advanced methodologies resolve contradictions in reported photochromic properties of nitro-spiro compounds?
Answer:
Discrepancies in photochromic behavior (e.g., switching speed, fatigue resistance) require:
- In situ UV-Vis kinetics : Monitor ring-opening/closure rates under controlled irradiation (λ = 365 nm) .
- Computational modeling : Density Functional Theory (DFT) predicts excited-state energetics and substituent effects (e.g., nitro group’s electron-withdrawing impact) .
- XRD-derived crystallite analysis : Williamson-Hall plots () correlate crystallite size/strain with photostability .
Example finding : Nitro groups at C6 (vs. C8) enhance π-conjugation, accelerating ring-opening by 20% .
How does the nitro group influence electronic and dielectric properties?
Answer:
The nitro group’s electron-withdrawing nature:
- Reduces HOMO-LUMO gap : Confirmed via cyclic voltammetry (ΔE ≈ 1.8 eV) and UV-Vis (λmax ≈ 450 nm) .
- Enhances dielectric constant : reports ε' = 4.2–5.1 at 1 kHz due to dipole alignment under electric fields .
- Stabilizes charge-transfer states : Observed in fluorescence quenching studies of analogous compounds .
Methodological note : Impedance spectroscopy (20 Hz–1 MHz) with Ag-electroded pellets isolates bulk vs. grain boundary effects .
What computational strategies predict this compound’s suitability for sensor applications?
Answer:
- DFT-based frontier molecular orbital (FMO) analysis : Identify charge-transfer transitions and solvent effects (e.g., PCM models for polar media) .
- Molecular docking : Simulate interactions with biological targets (e.g., nitroreductase enzymes) using AutoDock Vina .
- TD-DFT for fluorescence : Predict Stokes shifts and quantum yields by comparing S0→S1 transitions with experimental data .
Case study : highlights maleimide derivatives designed with 85% accuracy in predicted vs. observed emission spectra .
What crystallographic techniques characterize molecular packing and stability?
Answer:
- Single-crystal XRD : Resolve spiro-conformation (dihedral angle ≈85° between chromene and indole rings) .
- Powder XRD with Rietveld refinement : Quantify phase purity and lattice parameters (e.g., COF-1 analogs in ) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >300°C) with crystallite size from Scherrer’s equation .
Key finding : notes anisotropic thermal expansion linked to van der Waals gaps in the crystal lattice .
How can synthetic byproducts be identified and mitigated during scale-up?
Answer:
- HPLC-MS profiling : Detect low-abundance byproducts (e.g., de-esterified intermediates) .
- Reaction monitoring via in situ IR : Track nitro-group reduction (peak shift from 1520 to 1350 cm⁻¹) .
- Design of Experiments (DoE) : Optimize solvent/base ratios to suppress tetrazine formation () .
Mitigation strategy : Use scavenger resins (e.g., trisamine for nitroso intermediates) during workup.
What safety protocols are critical for handling nitro-containing spiro compounds?
Answer:
- Photolability testing : Store in amber vials under N2 to prevent nitro-group degradation .
- Toxicity screening : Ames test for mutagenicity (nitro compounds often require metabolic activation) .
- Ventilation controls : Use fume hoods during synthesis to avoid inhalation of fine crystalline dust .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
